REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[C:6]([Br:8])[CH:7]=1>C(O)(=O)C.Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Br:8])[CH:7]=1)[NH2:9]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
TiCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after long stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated down under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid
|
Type
|
ADDITION
|
Details
|
H2O and 1 M NaOH was then added
|
Type
|
ADDITION
|
Details
|
by adding EtOAc solvent
|
Type
|
FILTRATION
|
Details
|
The resulting wax like solid was filtered off under vacuum
|
Type
|
EXTRACTION
|
Details
|
Liquid-liquid extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous Na2SO4 for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The drying reagent was then filtered off under vacuum
|
Type
|
CUSTOM
|
Details
|
the filtrate was first dried under vacuum on rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried over oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 387.3 mg | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |